N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine

Catalog No.
S548504
CAS No.
556813-39-9
M.F
C20H17Cl2N9O2
M. Wt
486.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl...

CAS Number

556813-39-9

Product Name

N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine

IUPAC Name

6-N-[2-[[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine

Molecular Formula

C20H17Cl2N9O2

Molecular Weight

486.3 g/mol

InChI

InChI=1S/C20H17Cl2N9O2/c21-11-1-2-12(14(22)9-11)17-13(19-25-6-7-26-19)10-28-20(30-17)27-8-5-24-16-4-3-15(31(32)33)18(23)29-16/h1-4,6-7,9-10H,5,8H2,(H,25,26)(H3,23,24,29)(H,27,28,30)

InChI Key

NDFXSHIIGXVOKT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N

Solubility

Soluble in DMSO, not in water

Synonyms

CHIR98014; CHIR-98014; CHIR 98014; CT 98024; CT-98024; CT98024;

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N

Description

The exact mass of the compound N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine is 485.08823 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Sustainability

Field: Sustainability

Summary of the Application: CHIR-98024 has been used in the development of high-performance spiro-branched polymeric membranes for sustainability applications .

Methods of Application or Experimental Procedures: The researchers designed a branched microporous poly (aryl piperidinium) membrane that combines ultra-high Cl− conductivity, excellent mechanical and chemical stability, and solution processability . The design involved the use of stereo-contorted spirobifluorene monomers to control the topology and orientations of branched chains, achieving balanced rigidity and flexibility . The loose chain packing structure reduces the energy barrier for ion dissociation and diffusion within the polymer networks, which can be processed into large-area membranes aided by a colloidal method .

Results or Outcomes: When applied to redox flow batteries, the microporous membranes deliver record-breaking performance at a high current density of 400 mA cm−2 . This work suggests a feasible strategy for the development of high-performance membranes that will find more applications critical to sustainability .

N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine is a complex organic compound characterized by its unique structural features. The compound contains a pyridine ring substituted with a nitro group and multiple amine functionalities, which contribute to its chemical reactivity and potential biological activity. The presence of the dichlorophenyl and imidazole moieties further enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

The compound's reactivity can be attributed to the functional groups present:

  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The nitro group can undergo reduction to form amines, which may alter the compound's biological activity.
  • Condensation Reactions: The amino groups can react with carbonyl compounds to form imines or amides.

These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in potential therapeutic applications.

N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine exhibits significant biological activity, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This enzyme is implicated in various diseases, including diabetes and neurodegenerative disorders. In vitro studies have shown that this compound can improve insulin sensitivity and glucose transport, suggesting its potential utility in treating metabolic disorders .

The synthesis of N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine typically involves multiple steps:

  • Formation of the Pyrimidine Core: Starting from appropriate precursors, the pyrimidine ring is constructed through cyclization reactions.
  • Introduction of Substituents: The dichlorophenyl and imidazole groups are introduced via electrophilic aromatic substitution or coupling reactions.
  • Final Assembly: The nitropyridine moiety is then linked through amination or other coupling methods to yield the final product.

Optimization of reaction conditions is essential to maximize yield and purity.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing GSK-3β inhibitors, it may be useful in treating diabetes and Alzheimer's disease.
  • Research: It serves as a tool compound for studying GSK-3β's role in various biological pathways.
  • Chemical Biology: Its unique structure allows it to be used in probing cellular mechanisms involving kinase signaling.

Interaction studies indicate that N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine effectively binds to GSK-3β, inhibiting its activity. This interaction has been shown to lead to increased glycogen storage and improved glucose metabolism in cellular models . Further studies are needed to explore its interactions with other kinases and cellular targets.

Several compounds share structural similarities with N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityNotable Differences
5-Nitropyridine-2,6-diamineContains nitro and amine groupsGSK-3β inhibitionLacks additional aromatic substituents
4-Amino-N-(pyridin-3-yl)-benzamideAromatic amine structureModerate kinase inhibitionSimpler structure without pyrimidine
1H-Imidazo[4,5-b]pyridine derivativesImidazole coreVaries widelyDifferent core structure affects activity
2-Amino-N-(4-chlorobenzyl)-pyrimidinamineChlorobenzene substitutionGSK inhibitionDifferent substitution pattern alters specificity

The unique combination of the dichlorophenyl group with imidazole and nitropyridine makes N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine particularly interesting for targeted therapeutic strategies against diseases associated with GSK-3β dysregulation.

N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine represents a highly potent and selective adenosine triphosphate-competitive inhibitor of both glycogen synthase kinase-3 alpha and glycogen synthase kinase-3 beta isoforms. The compound, commonly referenced as CHIR-98014, demonstrates exceptional binding affinity and selectivity characteristics that distinguish it from other protein kinase inhibitors [1] [2] [3].

Binding Affinity and Selectivity for GSK-3α and GSK-3β

The compound exhibits remarkably similar binding affinities for both GSK-3 isoforms, with half-maximal inhibitory concentration values of 0.65 nanomolar for GSK-3α and 0.58 nanomolar for GSK-3β [1] [4] [2]. These values represent exceptionally high binding affinities, positioning the compound among the most potent GSK-3 inhibitors described in the literature. The inhibition constant (Ki) for GSK-3β has been determined to be 0.87 nanomolar, confirming the tight binding interaction between the compound and the target enzyme [5] [6].

The selectivity profile of N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine demonstrates exceptional discrimination between GSK-3 isoforms and other protein kinases. Comparative analysis reveals selectivity ratios exceeding 500-fold to greater than 10,000-fold for GSK-3 versus a panel of 20 other protein kinases, including structurally related kinases such as cyclin-dependent kinase 2 and extracellular signal-regulated kinase 2 [2] [7] [8]. Specifically, the compound shows 6,400-fold selectivity for GSK-3 over cyclin-dependent kinase 2, with an half-maximal inhibitory concentration of 3.7 micromolar for the latter target [5] [6].

Target KinaseIC50/Ki ValueSelectivity RatioBinding Characteristics
GSK-3α0.65 nM1.0 (reference)High affinity ATP-competitive
GSK-3β0.58 nM1.0 (reference)High affinity ATP-competitive
CDK2>3.7 μM>6400-foldLow affinity, different binding mode
ERK2>3.7 μM>6400-foldLow affinity, different binding mode
cdc23.7 μM6400-foldLow affinity, different binding mode
DYRK1A~325 nM~560-foldModerate affinity, conserved residues
DYRK1B~171 nM~295-foldModerate affinity, conserved residues

The closest off-target interactions occur with Down syndrome-related kinases DYRK1A and DYRK1B, which show inhibition constants of 325 nanomolar and 171 nanomolar, respectively [9]. This cross-reactivity may result from conserved structural features in the adenosine triphosphate-binding sites of these kinases, particularly the presence of aromatic residues that can engage in π-π stacking interactions with the compound [9].

ATP-Competitive Inhibition Kinetics

N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine functions as a simple competitive inhibitor with respect to adenosine triphosphate binding [5] [6]. The compound competes directly with adenosine triphosphate for binding to the nucleotide-binding pocket of GSK-3, exhibiting classical competitive inhibition kinetics characterized by increased apparent Km values for adenosine triphosphate without affecting the maximum velocity (Vmax) of the enzymatic reaction [10] [11].

The adenosine triphosphate-competitive nature of inhibition has been confirmed through kinetic analysis demonstrating that the inhibitory potency is inversely related to adenosine triphosphate concentration [6]. At physiological adenosine triphosphate concentrations (typically 1-10 millimolar in cells), the compound maintains effective inhibition of GSK-3 activity, indicating favorable pharmacodynamic properties for cellular applications [10].

The binding kinetics of the compound involve rapid association with the GSK-3 adenosine triphosphate-binding site, followed by formation of a stable enzyme-inhibitor complex. The high binding affinity reflects both favorable association kinetics and slow dissociation from the target binding site [12]. Molecular dynamics simulations have revealed that the compound forms multiple stabilizing interactions within the adenosine triphosphate-binding pocket, contributing to the observed high affinity and slow dissociation kinetics [13] [14].

Kinetic ParameterValueReference
IC50 GSK-3α0.65 nMTocris, R&D Systems
IC50 GSK-3β0.58 nMTocris, R&D Systems
Ki GSK-3β0.87 nMTargetMol, MedChemExpress
MechanismATP-competitive inhibitionMultiple sources
Selectivity vs cdc2~6400-foldCalculated from IC50 values
Selectivity vs other kinases>500-fold to >10,000-foldSigma-Aldrich, Tocris

Structural Basis for GSK-3 Selectivity

The exceptional selectivity of N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine for GSK-3 over other protein kinases derives from specific molecular interactions with unique structural features within the GSK-3 adenosine triphosphate-binding pocket. The compound exploits subtle but critical differences in the three-dimensional architecture of the GSK-3 binding site compared to other kinases [15] [13].

The primary binding interactions occur through hydrogen bonding with key residues Asp133 and Val135, which form part of the hinge region connecting the N-terminal and C-terminal lobes of the kinase domain [16] [17] [13]. These residues are highly conserved across protein kinases but adopt slightly different conformations in GSK-3 that favor binding of the compound. Additional critical interactions involve Lys85, which participates in adenosine triphosphate binding and positioning, and Arg141, which contributes to the unique substrate recognition properties of GSK-3 [15] [13] [18].

The compound's selectivity is further enhanced by specific interactions with residues that are unique to GSK-3 or adopt different conformations compared to other kinases. Molecular dynamics simulations have identified Ile62, Phe67, and Gln185 as key determinants of selectivity, with these residues forming favorable hydrophobic and polar contacts with the compound that are not replicated in other kinases [13] [14]. The glycine-rich loop (residues 62-70) undergoes conformational changes upon inhibitor binding that promote catalytic competence in GSK-3 but may not be optimally positioned in other kinases [19] [20].

Structural FeatureKey ResiduesFunctional RoleSelectivity Contribution
ATP-binding pocketAsp133, Val135, Lys85, Ala83ATP binding and competitive inhibitionKey target for ATP-competitive inhibitors
Hinge regionConnects N- and C-terminal lobesDomain flexibility and ATP accessSubtle differences enable selectivity
Glycine-rich loopResidues 62-70, contains Phe67Catalytic competence and substrate positioningConformational changes upon substrate binding
C-loopContains Phe93, Gln89, Asn95Substrate binding and kinase activationUnique to GSK-3 substrate recognition
Primed phosphate pocketArg96, Arg180, Lys205Primed substrate recognitionDistinctive feature of GSK-3 family

The compound's binding mode involves multiple contact points that collectively contribute to the observed selectivity profile. The dichlorophenyl moiety engages in hydrophobic interactions with residues in the adenosine triphosphate-binding pocket, while the imidazole ring forms specific hydrogen bonds and aromatic stacking interactions. The nitropyridine group contributes additional polar contacts that stabilize the inhibitor-enzyme complex [21] [13].

Crystallographic studies of GSK-3β in complex with structurally related inhibitors have provided insights into the binding mode and selectivity determinants. The compound adopts a binding conformation that maximizes complementarity with the GSK-3 adenosine triphosphate-binding site while minimizing favorable interactions with other kinases [22] [23]. This selectivity profile is particularly important given the high degree of sequence conservation within protein kinase adenosine triphosphate-binding sites [10] [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

485.0882262 g/mol

Monoisotopic Mass

485.0882262 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine

Dates

Last modified: 08-15-2023
1: Qiu YS, Jiang NN, Zhou Y, Yu KY, Gong HY, Liao GJ. LMO3 promotes gastric cancer cell invasion and proliferation through Akt-mTOR and Akt-GSK3β signaling. Int J Mol Med. 2018 May;41(5):2755-2763. doi: 10.3892/ijmm.2018.3476. Epub 2018 Feb 8. PubMed PMID: 29436606; PubMed Central PMCID: PMC5846634.
2: Zajkowski T, Nieznanska H, Nieznanski K. Stabilization of microtubular cytoskeleton protects neurons from toxicity of N-terminal fragment of cytosolic prion protein. Biochim Biophys Acta. 2015 Oct;1853(10 Pt A):2228-39. doi: 10.1016/j.bbamcr.2015.07.002. Epub 2015 Jul 3. PubMed PMID: 26149502.
3: Lian X, Bao X, Al-Ahmad A, Liu J, Wu Y, Dong W, Dunn KK, Shusta EV, Palecek SP. Efficient differentiation of human pluripotent stem cells to endothelial progenitors via small-molecule activation of WNT signaling. Stem Cell Reports. 2014 Nov 11;3(5):804-16. doi: 10.1016/j.stemcr.2014.09.005. Epub 2014 Oct 9. Erratum in: Stem Cell Reports. 2015 Jan 13;4(1):170. PubMed PMID: 25418725; PubMed Central PMCID: PMC4235141.
4: Naujok O, Lentes J, Diekmann U, Davenport C, Lenzen S. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors. BMC Res Notes. 2014 Apr 29;7:273. doi: 10.1186/1756-0500-7-273. PubMed PMID: 24779365; PubMed Central PMCID: PMC4008422.
5: Guerrero F, Herencia C, Almadén Y, Martínez-Moreno JM, Montes de Oca A, Rodriguez-Ortiz ME, Diaz-Tocados JM, Canalejo A, Florio M, López I, Richards WG, Rodriguez M, Aguilera-Tejero E, Muñoz-Castañeda JR. TGF-β prevents phosphate-induced osteogenesis through inhibition of BMP and Wnt/β-catenin pathways. PLoS One. 2014 Feb 27;9(2):e89179. doi: 10.1371/journal.pone.0089179. eCollection 2014. Erratum in: PLoS One. 2014;9(6):e101910. PubMed PMID: 24586576; PubMed Central PMCID: PMC3937350.
6: Mao J, Hu X, Xiao Y, Yang C, Ding Y, Hou N, Wang J, Cheng H, Zhang X. Overnutrition stimulates intestinal epithelium proliferation through β-catenin signaling in obese mice. Diabetes. 2013 Nov;62(11):3736-46. doi: 10.2337/db13-0035. Epub 2013 Jul 24. PubMed PMID: 23884889; PubMed Central PMCID: PMC3806619.
7: Selenica ML, Jensen HS, Larsen AK, Pedersen ML, Helboe L, Leist M, Lotharius J. Efficacy of small-molecule glycogen synthase kinase-3 inhibitors in the postnatal rat model of tau hyperphosphorylation. Br J Pharmacol. 2007 Nov;152(6):959-79. Epub 2007 Oct 1. PubMed PMID: 17906685; PubMed Central PMCID: PMC2078230.
8: Ring DB, Johnson KW, Henriksen EJ, Nuss JM, Goff D, Kinnick TR, Ma ST, Reeder JW, Samuels I, Slabiak T, Wagman AS, Hammond ME, Harrison SD. Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo. Diabetes. 2003 Mar;52(3):588-95. PubMed PMID: 12606497.

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